molecular formula C42H74N12O9S4 B13389393 1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate CAS No. 9028-67-5

1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate

Cat. No.: B13389393
CAS No.: 9028-67-5
M. Wt: 1019.4 g/mol
InChI Key: XOUJHUSVMZWJBZ-UHFFFAOYSA-N
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Description

The compound “1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate” is a complex organic molecule with multiple functional groups, including amino, methylamino, sulfanyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each targeting the introduction of specific functional groups. The general synthetic route may include:

    Formation of the pent-1-en-3-one backbone: This can be achieved through aldol condensation reactions.

    Introduction of amino and methylamino groups: These groups can be introduced via nucleophilic substitution reactions using appropriate amines.

    Addition of sulfanyl and pyridinyl groups: These groups can be added through thiol-ene reactions and nucleophilic aromatic substitution, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Catalyst selection: Using efficient catalysts to increase reaction rates and yields.

    Reaction conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and amino groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides and sulfonamides.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of N-alkylated and N-acylated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.

    Catalysis: Its functional groups can act as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Protein Labeling: Its reactive groups can be used to label proteins for biochemical studies.

Medicine

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals.

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The amino and methylamino groups can form hydrogen bonds with active sites, while the sulfanyl and pyridinyl groups can participate in covalent bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4,5-dimethylaminopent-1-en-3-one
  • 1-Amino-4-(methylamino)-5-ethylsulfanylpent-1-en-3-one
  • 1-Amino-4-(methylamino)-5-(pyridin-3-yldisulfanyl)pent-1-en-3-one

Uniqueness

The compound’s uniqueness lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications

Properties

CAS No.

9028-67-5

Molecular Formula

C42H74N12O9S4

Molecular Weight

1019.4 g/mol

IUPAC Name

1-amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate

InChI

InChI=1S/C11H15N3OS2.C9H16N2O3S.C8H14N2O3.C7H15N3O.C7H14N2OS/c1-13-9(10(15)5-6-12)8-16-17-11-4-2-3-7-14-11;1-11-7(8(12)3-4-10)5-15-6-9(13)14-2;1-10-6(5-8(12)13-2)7(11)3-4-9;1-9-5-6(10-2)7(11)3-4-8;1-9-6(5-11-2)7(10)3-4-8/h2-7,9,13H,8,12H2,1H3;3-4,7,11H,5-6,10H2,1-2H3;3-4,6,10H,5,9H2,1-2H3;3-4,6,9-10H,5,8H2,1-2H3;3-4,6,9H,5,8H2,1-2H3

InChI Key

XOUJHUSVMZWJBZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(=O)C=CN)NC.CNC(CC(=O)OC)C(=O)C=CN.CNC(CSC)C(=O)C=CN.CNC(CSCC(=O)OC)C(=O)C=CN.CNC(CSSC1=CC=CC=N1)C(=O)C=CN

Origin of Product

United States

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